molecular formula C26H22N6OS2 B3628559 N-(2,3-dithiophen-2-ylquinoxalin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide

N-(2,3-dithiophen-2-ylquinoxalin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide

Cat. No.: B3628559
M. Wt: 498.6 g/mol
InChI Key: ISRWJJNXVGUKRO-UHFFFAOYSA-N
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Description

N-(2,3-dithiophen-2-ylquinoxalin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with thiophene rings and a piperazine moiety linked to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dithiophen-2-ylquinoxalin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, followed by cyclization.

    Introduction of Thiophene Rings: Thiophene rings are introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of Piperazine and Pyridine: The piperazine moiety is linked to the quinoxaline core through nucleophilic substitution reactions, and the pyridine ring is introduced via further substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dithiophen-2-ylquinoxalin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The piperazine and pyridine moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated derivatives and strong bases or acids are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the quinoxaline core would produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound may find use in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism by which N-(2,3-dithiophen-2-ylquinoxalin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core and thiophene rings could facilitate binding to specific sites, while the piperazine and pyridine moieties may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea: This compound shares a similar quinoxaline core and thiophene substitution but differs in the functional groups attached.

    Ac-CoA Synthase Inhibitor: Another quinoxaline-based compound with similar structural features but different biological activity.

Uniqueness

N-(2,3-dithiophen-2-ylquinoxalin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide is unique due to its combination of quinoxaline, thiophene, piperazine, and pyridine moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,3-dithiophen-2-ylquinoxalin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6OS2/c33-26(32-13-11-31(12-14-32)23-7-1-2-10-27-23)28-18-8-9-19-20(17-18)30-25(22-6-4-16-35-22)24(29-19)21-5-3-15-34-21/h1-10,15-17H,11-14H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRWJJNXVGUKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CS5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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